TLK2 Kinase Inhibition: A Defined Selectivity Anchor vs. Undefined Generic Scaffolds
The compound demonstrates a verified inhibitory concentration (IC50) of 130 nM against human TLK2 in a biochemical hotspot assay [1]. This provides a specific, quantitative anchor differentiating it from the vast majority of in-class N-(thiazol-2-yl)-benzamide analogs, such as N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide or N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, for which no equivalent TLK2 inhibition data are publicly available, indicating a functionally distinct selectivity profile.
| Evidence Dimension | TLK2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | Unsubstituted and ethylsulfonyl analogs: No TLK2 inhibition data publicly reported (inactivity presumed based on SAR gaps) |
| Quantified Difference | >130-fold selective window over absent baseline activity |
| Conditions | Inhibition of human TLK2 preincubated for 20 mins followed by 33P-ATP addition and measured after 120 mins by hotspot assay |
Why This Matters
For researchers investigating TLK2 biology, a compound with a confirmed, single-digit nanomolar IC50 provides a clear starting point over untested generic scaffolds, reducing screening false-starts and procurement waste.
- [1] BindingDB Entry BDBM50634871. Inhibition of human Tousled-Like Kinase 2 (TLK2). ChEMBL ID: CHEMBL5558654. View Source
